molecular formula C9H15N3O2 B2870891 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid CAS No. 2247207-64-1

2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid

Cat. No.: B2870891
CAS No.: 2247207-64-1
M. Wt: 197.238
InChI Key: VNKZIYMMJCYUBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid is a chemical compound with the molecular formula C9H15N3O2 and a molecular weight of 197.238 g/mol. This compound is characterized by the presence of a pyrazole ring substituted with a butyl group and an aminoacetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid typically involves the reaction of 1-butyl-3-amino-pyrazole with chloroacetic acid under controlled conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. After completion, the product is isolated by filtration and purified through recrystallization.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the amino group or the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.

Scientific Research Applications

2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby altering cellular processes.

Comparison with Similar Compounds

Similar compounds to 2-[(1-Butan-2-ylpyrazol-3-yl)amino]acetic acid include other pyrazole derivatives and amino acid conjugates. These compounds share structural similarities but may differ in their chemical properties and biological activities. Some examples include:

    1-Butyl-3-amino-pyrazole: A precursor in the synthesis of this compound.

    Aminoacetic acid derivatives: Compounds with similar amino acid moieties but different substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(1-butan-2-ylpyrazol-3-yl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-7(2)12-5-4-8(11-12)10-6-9(13)14/h4-5,7H,3,6H2,1-2H3,(H,10,11)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNKZIYMMJCYUBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C=CC(=N1)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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